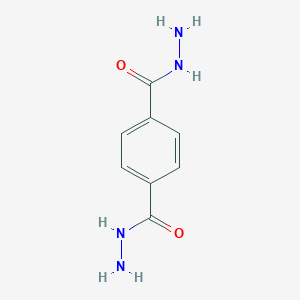

Terephthalic dihydrazide

Description

The exact mass of the compound Terephthalohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29538. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,4-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHNLFMSAXZKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159623 | |

| Record name | Terephthalohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-64-1 | |

| Record name | Terephthalic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terephthalohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthalohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of terephthalic dihydrazide?

An In-depth Technical Guide on the Core Properties of Terephthalic Dihydrazide

Introduction

This compound (TDH), systematically named benzene-1,4-dicarbohydrazide, is an aromatic organic compound derived from terephthalic acid.[1] Its structure features a central benzene (B151609) ring substituted at the 1 and 4 positions with carbohydrazide (B1668358) groups (-CONHNH₂). This bifunctional nature, combining a rigid aromatic core with reactive hydrazide moieties, makes it a versatile building block in both polymer chemistry and medicinal research.[1][2] It serves as a key monomer for high-performance polymers and as a scaffold for the synthesis of novel therapeutic agents.[1][3] This document provides a comprehensive overview of its fundamental properties, synthesis, and biological activities for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound typically appears as a white to off-white crystalline powder.[4] It is stable under a variety of conditions and possesses a high melting point, reflecting its rigid, symmetric structure.[4] A summary of its core physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | benzene-1,4-dicarbohydrazide | [1][5] |

| CAS Number | 136-64-1 | [1][4] |

| Molecular Formula | C₈H₁₀N₄O₂ | [1][4][6] |

| Molecular Weight | 194.19 g/mol | [1][4][7] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | >300°C | [6][7] |

| Solubility | Soluble in polar solvents (e.g., water, ethanol (B145695), DMF); sparingly soluble to insoluble in non-polar organic solvents.[1][4][8] | |

| Thermal Stability | Stable up to approximately 300°C before decomposition.[1] | |

| Predicted Density | 1.344 ± 0.06 g/cm³ | [6] |

Spectroscopic Data

The structural features of this compound have been confirmed through various spectroscopic techniques. The key identifying characteristics are summarized in the table below.

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Peaks / Shifts | Reference |

| FTIR (cm⁻¹) | ~3300 (N-H stretching); ~1650 (C=O stretching, Amide I). | [1] |

| ¹H NMR (DMSO-d₆, ppm) | ~9.94 (s, 2H, -CONH-); ~7.81 (s, 4H, Aromatic C-H); ~4.54 (s, 4H, -NH₂).[9] | |

| Mass Spec (EI) | Molecular Ion Peak (M⁺) consistent with MW 194.19. | [10] |

Synthesis and Reactivity

This compound can be synthesized through several routes, most commonly involving the reaction of a terephthalic acid derivative with hydrazine (B178648).[1][3]

Common Synthetic Routes

-

From Poly(ethylene terephthalate) (PET): A common method involves the aminolysis of waste PET using hydrazine monohydrate, which serves as a valuable chemical recycling process.[1][11] This reaction can achieve yields of approximately 86%.[1]

-

From Terephthalate (B1205515) Esters: The reaction of dimethyl terephthalate with hydrazine hydrate (B1144303) is a classic example of nucleophilic acyl substitution to produce TDH in high purity.[12]

-

From Terephthalic Acid: Direct reaction of terephthalic acid with hydrazine can also yield the desired product.[1]

Reactivity and Derivatization

The two primary amine groups of the hydrazide moieties are nucleophilic and readily react with carbonyl compounds like aldehydes and ketones to form Schiff bases (hydrazones).[12][13] This reaction is fundamental to the synthesis of various derivatives with enhanced biological activities.[2][13] The formation of these Schiff bases can achieve high yields, often between 88% and 96%.[12]

Experimental Protocol: Synthesis of this compound Schiff Base Analogues

This protocol describes the general synthesis of Schiff base derivatives from this compound and various aromatic aldehydes, as reported in studies on their biological activity.[2][13]

-

Reaction Setup: In a 150 mL conical flask, add this compound (1.0 equivalent) and a selected substituted aromatic aldehyde (2.0 equivalents).

-

Solvent and Catalyst: Add 20 mL of ethanol as the solvent, followed by two to three drops of glacial ethanoic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux at 110°C and maintain for 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (B1210297) (EtOAc) three times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product via flash column chromatography to yield the pure this compound derivative.[2][13]

Caption: General workflow for synthesizing TDH Schiff base analogues.

Biological Activity and Drug Development Potential

This compound and its derivatives have emerged as compounds of significant interest in drug development due to their broad spectrum of biological activities.

Antimicrobial Activity

TDH and its derivatives have demonstrated notable antimicrobial properties.[1] Studies indicate activity against various fungal and bacterial strains, including Aspergillus niger, Candida albicans, Bacillus cereus, and Escherichia coli.[1][11][14] The proposed mechanism for its antifungal action involves the inhibition of cytochrome P450 enzymes, which are critical for sterol biosynthesis in fungi.[1][11]

Dual Inhibition of Urease and Glycation

Recent research has highlighted the potential of this compound analogues as dual inhibitors of urease and glycation.[2][13]

-

Urease Inhibition: The overexpression of urease is linked to the pathogenesis of peptic ulcers and gastritis caused by Helicobacter pylori.[2][13] Certain TDH analogues have shown significant urease inhibition with IC₅₀ values in the micromolar range.[2][14][15]

-

Anti-glycation Activity: Glycation is a non-enzymatic reaction between sugars and proteins that contributes to diabetic complications and aging. The hydrazide functional group can interrupt this process, and TDH derivatives have exhibited potent anti-glycation activity.[2][13]

This dual-inhibition capability makes TDH a promising scaffold for developing treatments for complex diseases where both pathways are implicated.[2][13]

Caption: Dual inhibitory action of TDH analogues on urease and glycation.

Experimental Protocol: Urease Inhibition Assay

This protocol is based on the Weatherburn method, which quantifies urease activity by measuring ammonia (B1221849) production.[2][13]

-

Reagent Preparation: Prepare solutions of Jack bean urease, urea (B33335) (substrate), and the test compounds (TDH analogues) in appropriate buffers. Thiourea is typically used as a standard inhibitor for comparison.[2]

-

Assay Procedure: In a 96-well microplate, mix the urease enzyme solution with various concentrations of the test compound or standard inhibitor. Allow a pre-incubation period.

-

Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. The total volume for each reaction should be 200 µL.

-

Incubation: Incubate the plate for a defined period (e.g., 50 minutes) at a controlled temperature.

-

Ammonia Quantification: Stop the reaction and determine the amount of ammonia produced using phenol (B47542) and hypochlorite (B82951) reagents, which form a colored indophenol (B113434) complex.

-

Absorbance Measurement: Measure the absorbance of the colored complex using a microplate spectrophotometer.

-

Calculation: Calculate the percentage of urease inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce urease activity by 50%. Each experiment should be performed in triplicate.[2]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory system irritation.[5][6][16] Standard laboratory safety precautions, including the use of suitable protective clothing, gloves, and eye/face protection, are recommended during handling.[6]

Conclusion

This compound is a fundamentally important compound with a well-defined set of physicochemical properties. Its symmetric and rigid structure imparts high thermal stability, making it suitable for high-performance material applications. Furthermore, the reactivity of its hydrazide groups provides a versatile platform for chemical modification, leading to the discovery of derivatives with significant biological potential. The demonstrated dual-inhibitory action against urease and glycation highlights its promise as a scaffold in modern drug discovery, warranting further investigation by researchers in medicinal chemistry and materials science.

References

- 1. Buy this compound (EVT-520602) | 136-64-1 [evitachem.com]

- 2. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 136-64-1: this compound | CymitQuimica [cymitquimica.com]

- 5. Terephthalohydrazide | C8H10N4O2 | CID 67294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Terephthalic Acid Hydrazide|CAS 46206-74-0 [benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. This compound | 136-64-1 [sigmaaldrich.com]

A Technical Guide to the Synthesis of Terephthalic Dihydrazide from Dimethyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of terephthalic dihydrazide (TDH), a versatile chemical intermediate, from dimethyl terephthalate (B1205515) (DMT). This compound is a crucial building block in polymer chemistry and serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.[1] Its derivatives are actively researched for their potential biological activities, including applications as enzyme inhibitors.[2][3][4][5] This guide details the core chemical process, a comprehensive experimental protocol, and key quantitative data to support laboratory and research applications.

Synthesis Pathway Overview

The synthesis of this compound from dimethyl terephthalate is achieved through a direct hydrazinolysis reaction. In this process, the ester groups of DMT undergo nucleophilic acyl substitution with hydrazine (B178648) hydrate (B1144303). The reaction results in the formation of this compound and methanol (B129727) as a byproduct. This method is a common and effective route for producing TDH.[1] The overall chemical transformation is illustrated below.

Caption: Chemical reaction scheme for the synthesis of TDH from DMT.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from dimethyl terephthalate.

2.1 Materials and Reagents

| Material | Grade | Supplier |

| Dimethyl Terephthalate (DMT) | Reagent Grade, 99% | Sigma-Aldrich |

| Hydrazine Hydrate (80%) | Reagent Grade | Sigma-Aldrich |

| Ethanol (B145695) (95% or Absolute) | ACS Grade | Fisher Scientific |

| Deionized Water | N/A | In-house supply |

2.2 Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer or thermocouple

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Vacuum oven

2.3 Synthesis Procedure

The experimental workflow for the synthesis is outlined in the diagram below.

Caption: Step-by-step workflow for the synthesis and purification of TDH.

Detailed Steps:

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer. Place the flask in a heating mantle.

-

Charging Reactants: To the flask, add dimethyl terephthalate (e.g., 0.1 mol, 19.42 g) and ethanol (200 mL). Begin stirring the mixture.

-

Addition of Hydrazine: Slowly and carefully add hydrazine hydrate (e.g., 0.22 mol, approx. 11.0 g or 10.7 mL of 80% solution) to the stirring suspension. Caution: Hydrazine hydrate is corrosive and toxic; handle with appropriate personal protective equipment in a fume hood.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Maintain the reflux for 4 to 6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A white solid precipitate of this compound will form. To maximize recovery, cool the flask in an ice bath for 30-60 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and impurities.

-

Drying: Transfer the purified white solid to a watch glass or crystallization dish and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

-

Characterization: The final product is a white to off-white crystalline powder.[6] Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as FTIR, ¹H NMR, and melting point determination.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physicochemical Properties of Key Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Dimethyl Terephthalate | C₁₀H₁₀O₄ | 194.18 | White solid |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | Colorless, fuming liquid |

Table 2: Representative Reaction Parameters and Expected Outcomes

| Parameter | Value / Condition | Notes |

| Stoichiometry (DMT:N₂H₄) | 1 : 2.2 (molar ratio) | A slight excess of hydrazine is used to ensure complete reaction. |

| Solvent | Ethanol | Provides good solubility for reactants at reflux temperature. |

| Reaction Temperature | Reflux (approx. 80-90°C) | Standard condition for hydrazinolysis of esters. |

| Reaction Time | 4 - 6 hours | Can be optimized by monitoring with TLC. |

| Expected Yield | 85 - 95% | High yields are typical for this reaction under optimized conditions.[2][5] |

Table 3: Characterization Data for this compound (TDH)

| Property | Value |

| Chemical Formula | C₈H₁₀N₄O₂[6] |

| Molar Mass | 194.19 g/mol [6] |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆) | δ ~4.5 (s, 4H, -NH₂), δ ~8.0 (s, 4H, Ar-H), δ ~9.9 (s, 2H, -CONH-) |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I) |

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used. The product can be characterized using advanced techniques like ¹H NMR, ¹³C NMR, and HRMS (ESI⁺).[2][4][5][7]

References

- 1. Terephthalic Acid Hydrazide|CAS 46206-74-0 [benchchem.com]

- 2. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00459D [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 136-64-1: this compound | CymitQuimica [cymitquimica.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Analysis of Terephthalic Dihydrazide: An In-depth Technical Guide

Introduction

Terephthalic dihydrazide (TDH) is a versatile organic compound with a symmetric aromatic core flanked by two hydrazide functional groups. This unique structure makes it a valuable building block in the synthesis of various polymers, coordination compounds, and pharmacologically active molecules.[1][2] Its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-glycation properties.[3][4] A thorough characterization of TDH is crucial for its application in research and drug development. This guide provides a detailed overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into its structural confirmation and chemical environment.[1]

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound by analyzing the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is mixed with potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[5] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over a standard mid-IR range, typically 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

-

Analysis: The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[6]

Experimental Workflow for FTIR Analysis

Caption: Workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. DMSO-d₆ is often used due to the good solubility of the compound and its ability to allow for the observation of exchangeable protons (e.g., -NH and -NH₂).

-

Instrumentation: The NMR tube is placed into the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition for ¹H NMR: A standard proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

Data Acquisition for ¹³C NMR: A carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

-

Analysis: The chemical shifts (δ) of the signals in the spectra are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). The integration of ¹H NMR signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Data Presentation

The structural confirmation of this compound is achieved through the characteristic signals observed in its FTIR and NMR spectra.[1]

FTIR Spectral Data

The FTIR spectrum of this compound exhibits distinct absorption bands that correspond to the various functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3200 | N-H Stretching (asymmetric and symmetric) | Amine (-NH₂) |

| 3050 - 3000 | C-H Stretching | Aromatic Ring |

| 1640 - 1600 | C=O Stretching (Amide I) | Amide (-CONH-) |

| 1600 - 1580 | N-H Bending | Amine (-NH₂) |

| 1550 - 1500 | C=C Stretching | Aromatic Ring |

| 1300 - 1200 | C-N Stretching | Amide |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the this compound molecule. The spectra are typically recorded in DMSO-d₆.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.94 | Singlet | 2H | -NH- (Amide protons) |

| ~7.81 | Singlet | 4H | Ar-H (Aromatic protons) |

| ~4.54 | Singlet | 4H | -NH₂ (Amine protons) |

The chemical shifts are referenced to TMS.[7]

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide carbonyl carbons) |

| ~136 | Ar-C (Aromatic carbons attached to the carbonyl groups) |

| ~128 | Ar-CH (Aromatic carbons) |

The chemical shifts are referenced to TMS.[8]

Logical Relationships in Spectroscopic Analysis

The data obtained from FTIR and NMR are complementary and together provide a comprehensive structural elucidation of this compound.

Caption: Relationship between spectroscopic techniques and structural confirmation.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terephthalohydrazide | C8H10N4O2 | CID 67294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

Unveiling the Thermal Characteristics of Terephthalic Dihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of terephthalic dihydrazide (TDH), a molecule of significant interest across various scientific domains, including polymer chemistry and drug development. This document collates key data on its thermal behavior, details the experimental methodologies for its characterization, and presents a logical workflow for its thermal analysis.

Core Thermal Properties

This compound is recognized for its notable thermal stability.[1][2] It is a colorless crystalline solid that remains stable at room temperature and exhibits a high melting point, generally reported as being above 300°C.[3] This inherent stability is a crucial attribute for its application in materials science, particularly in the synthesis of polymers and as a curing agent.[2]

Quantitative Thermal Analysis Data

The thermal behavior of this compound has been quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data presented in the table below is a summary of the key thermal events reported in the literature.

| Thermal Property | Value | Analytical Method | Experimental Conditions | Source |

| Melting Point | >300 °C | Not specified | Not specified | [3] |

| Endothermic Peak (Melting) | 326.89 °C | DSC | Heating rate: 10 °C/min; Atmosphere: Air | [1][4] |

| Thermal Stability (Onset of Weight Loss) | Stable up to 300 °C | TGA/DTA | Temperature range: 0-700 °C | [1][4] |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of this compound is primarily accomplished through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the typical experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material.

Objective: To determine the temperature at which this compound begins to decompose and to characterize its weight loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature, typically in the range of 700-900°C. A constant heating rate, for instance, 10°C/min or 20°C/min, is applied.[5]

-

Data Acquisition: The instrument continuously monitors and records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the melting point, heat of fusion, and other phase transitions of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 3-6 mg) is hermetically sealed in an aluminum pan.[6] An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. The sample and reference pans are placed in the DSC cell.

-

Thermal Program: A controlled temperature program is initiated. For instance, the sample is heated from a sub-ambient temperature (e.g., -50°C) to a temperature well above its melting point (e.g., 500°C) at a constant heating rate, such as 10°C/min or 20°C/min, under a controlled atmosphere (e.g., air or nitrogen).[1][4][5][6]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks, which correspond to events like melting, and exothermic peaks, which can indicate crystallization or decomposition. The peak temperature of the endotherm is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for the thermal analysis of this compound.

Logical Relationships in Thermal Behavior

The thermal analysis of this compound reveals a clear sequence of events upon heating. Initially, the material remains stable with no significant mass loss or thermal transitions until it approaches its melting point. The sharp endothermic peak observed in the DSC thermogram signifies a phase transition from a solid to a liquid state. Beyond this point, at higher temperatures, the onset of weight loss in the TGA curve indicates the initiation of thermal decomposition. This logical progression from melting to decomposition is characteristic of a thermally stable crystalline organic compound. The specific decomposition pathway and the nature of the evolved gases can be further investigated using hyphenated techniques such as TGA-FTIR or TGA-MS.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. CAS 136-64-1: this compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical depolymerization of recycled PET to oxadiazole and hydrazone derivatives: Synthesis, characterization, molecular docking and DFT study - Journal of King Saud University - Science [jksus.org]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

An In-depth Technical Guide to the Reaction Mechanism of Terephthalic Dihydrazide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of terephthalic dihydrazide, a versatile symmetrical molecule with significant applications in the development of metal-organic frameworks (MOFs), polymers, and as a precursor for various pharmaceuticals. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of these chemical processes.

Core Synthetic Pathways

The formation of this compound can be achieved through several key methodologies, primarily differing in the choice of the starting terephthalate (B1205515) precursor. The most prevalent methods include:

-

From Dimethyl Terephthalate (DMT): A widely used and efficient method involving the direct hydrazinolysis of the diester.

-

From Terephthalic Acid (TPA): This route requires an initial activation of the carboxylic acid groups, typically through conversion to an ester or an acid chloride, followed by reaction with hydrazine (B178648).

-

From Polyethylene Terephthalate (PET) Waste: An increasingly important and sustainable approach that utilizes the chemical recycling of PET through aminolysis with hydrazine.

Reaction Mechanisms and Visualizations

The fundamental reaction underpinning the formation of this compound from its ester or acid chloride derivatives is a nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the terephthalate derivative.

Mechanism: From Dimethyl Terephthalate (DMT)

The reaction of dimethyl terephthalate with hydrazine hydrate (B1144303) is a classic example of nucleophilic acyl substitution, proceeding in two successive steps at each of the ester groups.[1]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon of one of the methyl ester groups of DMT. This results in the formation of a tetrahedral intermediate.

Step 2: Elimination of Methanol (B129727) The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a molecule of methanol as the leaving group. This yields a monomethyl ester-monohydrazide intermediate.

Step 3 & 4: Second Hydrazinolysis The process is repeated on the remaining methyl ester group, with another molecule of hydrazine attacking the carbonyl carbon to form a second tetrahedral intermediate, which subsequently eliminates another molecule of methanol to yield the final product, this compound.

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound from dimethyl terephthalate.

Mechanism: From Terephthalic Acid (TPA)

The direct reaction of terephthalic acid with hydrazine is less favorable due to the low electrophilicity of the carboxylic acid's carbonyl carbon and the acidic nature of the carboxylic acid protons, which can be deprotonated by the basic hydrazine. Therefore, a two-step approach is commonly employed.

Route A: Via Esterification This is a historically significant method where terephthalic acid is first esterified, typically with methanol in the presence of an acid catalyst (e.g., sulfuric acid), to form dimethyl terephthalate.[1] The resulting DMT is then subjected to hydrazinolysis as described in the previous section.

Route B: Via Acyl Chloride A more direct one-pot synthesis involves the activation of the carboxylic acid groups with a reagent such as thionyl chloride (SOCl₂) to form the highly reactive terephthaloyl chloride. This intermediate readily reacts with hydrazine in a vigorous nucleophilic acyl substitution reaction to produce this compound and hydrochloric acid as a byproduct.

Caption: Synthesis of this compound from terephthalic acid via an acyl chloride intermediate.

Mechanism: From Polyethylene Terephthalate (PET) Waste

The synthesis of this compound from PET waste is an aminolytic depolymerization process. Hydrazine acts as the aminolytic agent, breaking the ester linkages of the polymer chain.

The mechanism is analogous to the hydrazinolysis of DMT, involving a nucleophilic attack by hydrazine on the carbonyl carbon of the ester groups within the PET polymer backbone. This process is repeated along the polymer chain, progressively breaking it down into smaller units and ultimately yielding this compound and ethylene (B1197577) glycol as the main products. This reaction can be catalyzed by metal salts such as lead acetate (B1210297) or sodium carbonate.[2][3]

Caption: Experimental workflow for the synthesis of this compound from PET waste.

Catalytic Role of Zinc Acetate

While not explicitly detailed for hydrazinolysis in the searched literature, the catalytic mechanism of zinc acetate in the related aminolysis and glycolysis of esters can be inferred. The Lewis acidic Zn²⁺ ion coordinates to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic nitrogen atom of hydrazine. This lowers the activation energy of the reaction, thereby increasing the reaction rate.

Caption: Postulated catalytic cycle of zinc acetate in the hydrazinolysis of a terephthalate ester.

Quantitative Data Summary

The yield and reaction conditions for the synthesis of this compound can vary significantly depending on the starting material, catalyst, and reaction parameters.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound Analogs | Ethanoic Acid | Ethanol (B145695) | 110 | 3-4 | 88-96 | [4] |

| PET Waste | Sodium Carbonate | Hydrazine Monohydrate | 65 | 3 | 84 | [3] |

| PET Waste | Lead Acetate | Hydrazine Monohydrate | 66 | 0.5-4 | - | [5] |

Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Synthesis from Dimethyl Terephthalate

This protocol is based on the general principles of hydrazinolysis of esters.

Materials:

-

Dimethyl terephthalate (DMT)

-

Hydrazine hydrate (80% or higher)

-

Ethanol (95% or absolute)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a round-bottom flask, dissolve dimethyl terephthalate in a minimal amount of hot ethanol.

-

Add a stoichiometric excess of hydrazine hydrate (typically 2.5 to 3 equivalents relative to DMT).

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The white, solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the product with cold ethanol and then with deionized water to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound in a vacuum oven.

Protocol 2: Synthesis from Terephthalic Acid (via Acyl Chloride)

This protocol involves the use of thionyl chloride and should be performed in a well-ventilated fume hood.

Materials:

-

Terephthalic acid (TPA)

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate

-

Anhydrous toluene (B28343) or other inert solvent

-

Pyridine (optional, as an HCl scavenger)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

To a three-neck round-bottom flask containing terephthalic acid and a magnetic stir bar, add an excess of thionyl chloride and a few drops of dimethylformamide (DMF) as a catalyst.

-

Attach a reflux condenser and heat the mixture gently under reflux until the evolution of HCl and SO₂ gases ceases and the solid TPA has dissolved, indicating the formation of terephthaloyl chloride.

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting crude terephthaloyl chloride in an anhydrous inert solvent like toluene.

-

In a separate flask, prepare a solution of hydrazine hydrate in the same solvent.

-

Slowly add the terephthaloyl chloride solution to the hydrazine solution via a dropping funnel with vigorous stirring and cooling in an ice bath.

-

A white precipitate of this compound will form immediately.

-

After the addition is complete, continue stirring for an additional hour at room temperature.

-

Collect the product by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

Protocol 3: Synthesis from PET Waste

This protocol is adapted from studies on the aminolytic degradation of PET.[3][5]

Materials:

-

Clean, dry PET flakes

-

Hydrazine monohydrate (99-100%)

-

Sodium carbonate (catalyst)

-

Dimethyl sulfoxide (B87167) (DMSO) (for purification)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Centrifuge (optional)

Procedure:

-

Place the PET flakes in a three-neck round-bottom flask.

-

Add hydrazine monohydrate in a significant excess (e.g., a PET-to-hydrazine monohydrate ratio of 1:10 w/v).

-

Add a catalytic amount of sodium carbonate (e.g., 1-5 mol% relative to the PET monomer unit).

-

Heat the mixture to the desired reaction temperature (e.g., 65°C) under reflux with vigorous stirring.[3]

-

Maintain the reaction for the optimized time (e.g., 3 hours).[3]

-

Cool the reaction mixture. The solid product will be a mixture of this compound and unreacted PET.

-

Isolate the solid by filtration.

-

To purify the this compound, the product can be washed with a solvent in which it is sparingly soluble but which can dissolve the oligomeric byproducts, or the crude product can be treated with a solvent like DMSO to dissolve the this compound, which can then be precipitated by the addition of water.

-

Collect the purified product by filtration, wash with deionized water, and dry in a vacuum oven.

References

- 1. Terephthalic Acid Hydrazide|CAS 46206-74-0 [benchchem.com]

- 2. Aminolysis of Poly(Ethylene Terephthalate) Waste for Recovery of Value Added Comonomeric Product | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Past: A Technical Guide to the History and Synthesis of Terephthalic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history and original synthesis of terephthalic dihydrazide, a molecule of significant interest in medicinal chemistry and materials science. We provide a detailed account of its first preparation, alongside modern synthetic approaches. Furthermore, this guide explores its role as a dual inhibitor of glycation and urease, offering insights into its mechanism of action through detailed signaling pathway diagrams.

A Glimpse into History: The Original Synthesis by Theodor Curtius

The first synthesis of this compound is attributed to the renowned German chemist Theodor Curtius in 1895. This discovery was a part of his extensive work on hydrazine (B178648) and its derivatives, which also led to the development of the Curtius rearrangement. The original method involved the reaction of diethyl terephthalate (B1205515) with hydrazine hydrate (B1144303). This foundational synthesis paved the way for the exploration of aromatic dihydrazides and their subsequent applications.

Modern Synthetic Approaches

Since its initial discovery, the synthesis of this compound has been optimized and adapted for various applications. A prevalent modern method involves the aminolysis of polyethylene (B3416737) terephthalate (PET) waste with hydrazine monohydrate, offering a sustainable route to this valuable chemical.[1] This approach not only provides access to this compound but also contributes to the recycling of plastic waste.

Another common laboratory-scale synthesis involves the direct reaction of terephthalic acid or its derivatives with hydrazine hydrate, often in the presence of a catalyst.

Experimental Protocols

Original Synthesis (Adapted from Curtius, 1895)

Materials:

-

Diethyl terephthalate

-

Hydrazine hydrate

-

Ethanol (B145695) (solvent)

Procedure:

-

Diethyl terephthalate is dissolved in ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is heated under reflux. The exact temperature and duration were not specified in readily available translations of the original publication but would typically be in the range of 80-100°C for several hours.

-

Upon cooling, the solid this compound precipitates from the solution.

-

The precipitate is collected by filtration, washed with cold ethanol to remove unreacted starting materials and impurities, and then dried.

Modern Synthesis from PET Waste

Materials:

-

Poly(ethylene terephthalate) (PET) flakes

-

Hydrazine monohydrate

-

Optional: Catalyst (e.g., sodium carbonate)

Procedure:

-

PET flakes are mixed with an excess of hydrazine monohydrate.

-

A catalyst, such as sodium carbonate, can be added to accelerate the reaction.

-

The mixture is heated at a specific temperature (e.g., 100-120°C) for a defined period (e.g., 4-8 hours) with stirring.

-

After the reaction is complete, the mixture is cooled, and the solid product is collected.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the pure product.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives, as reported in contemporary literature.

| Synthesis Method | Starting Materials | Product | Yield (%) | Melting Point (°C) | Reference |

| Aminolysis of PET | PET, Hydrazine Monohydrate | This compound | >85 | >300 | [1] |

| Reaction with Aromatic Aldehydes (Analogue Synthesis) | This compound, Substituted Benzaldehydes | N,N'-bis(substituted-benzylidene)terephthalohydrazide | 88-96 | Variable | [2] |

Mechanism of Action: A Dual Inhibitor

This compound and its derivatives have garnered significant attention for their ability to act as dual inhibitors of two key biological processes implicated in various diseases: glycation and urease activity.

Inhibition of Glycation

Advanced Glycation End-products (AGEs) are formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. The accumulation of AGEs is a major contributor to the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. Hydrazide-containing compounds, such as this compound, can inhibit glycation by reacting with the carbonyl groups of reducing sugars or their degradation products (dicarbonyl intermediates), thus preventing their interaction with proteins and the subsequent formation of AGEs.[3][4]

Caption: Glycation inhibition by this compound derivatives.

Inhibition of Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, urease produced by bacteria such as Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers. The ammonia produced neutralizes stomach acid, allowing the bacteria to survive and colonize the gastric mucosa. Hydrazide derivatives can inhibit urease activity by chelating the nickel ions in the enzyme's active site, thereby blocking the catalytic hydrolysis of urea.[2][5]

Caption: Urease inhibition by this compound derivatives.

Conclusion

This compound, a compound with a rich history dating back to the late 19th century, continues to be a subject of intense research. Its straightforward synthesis, coupled with its intriguing biological activities as a dual inhibitor of glycation and urease, makes it a promising scaffold for the development of novel therapeutic agents. The ability to synthesize this compound from recycled PET waste further enhances its appeal from a green chemistry perspective. Future research will likely focus on the development of more potent and selective this compound derivatives for a range of therapeutic applications.

References

- 1. Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazine compounds inhibit glycation of low-density lipoproteins and prevent the in vitro formation of model foam cells from glycolaldehyde-modified low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemical Reactivity of Terephthalic Dihydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Terephthalic dihydrazide (TDH), a symmetrical aromatic dihydrazide, serves as a versatile building block in synthetic chemistry, polymer science, and medicinal chemistry. Its two reactive hydrazide functional groups, attached to a rigid benzene (B151609) ring, provide a platform for a diverse range of chemical transformations. This technical guide delves into the fundamental chemical reactions of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to support research and development endeavors.

Synthesis of this compound

The primary and most environmentally significant route to this compound involves the chemical recycling of poly(ethylene terephthalate) (PET). This process, known as aminolysis, utilizes hydrazine (B178648) hydrate (B1144303) to depolymerize the PET polymer chain.[1][2]

Experimental Protocol: Synthesis of this compound from PET

Objective: To synthesize this compound via the aminolysis of PET waste.

Materials:

-

Poly(ethylene terephthalate) (PET) flakes

-

Hydrazine monohydrate (99%)

-

Sodium carbonate (catalyst)

Procedure:

-

In a reaction vessel, combine PET flakes and hydrazine monohydrate.

-

Add a catalytic amount of sodium carbonate.

-

The reaction can be carried out under optimized conditions of temperature and time to maximize the yield of this compound.[2]

-

Upon completion, the solid product is isolated, washed, and dried.

Characterization: The resulting this compound can be characterized using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC).[2]

Key Chemical Reactions of this compound

The presence of two nucleophilic hydrazide groups makes this compound a prime candidate for a variety of condensation and cyclization reactions.

Schiff Base Formation

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as hydrazones.[3][4][5] These reactions are typically catalyzed by a few drops of acid and proceed with high yields.[6][7][8]

Objective: To synthesize a Schiff base derivative from this compound and a substituted aromatic aldehyde.

Materials:

-

This compound (1.0 equivalent)

-

Substituted aromatic aldehyde (2.0 equivalents)

-

Ethanol (solvent)

-

Ethanoic acid (catalyst)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous Magnesium Sulfate (B86663)

Procedure:

-

In a 150 mL conical flask, dissolve this compound and the substituted aromatic aldehyde in ethanol.[7]

-

Add 2-3 drops of ethanoic acid to catalyze the reaction.[6][7][8]

-

Monitor the reaction completion using thin-layer chromatography (TLC).[6]

-

After completion, extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the pure Schiff base derivative.[6][7]

| Reactant Aldehyde | Product Yield (%) | Reference |

| Substituted Aromatic Aldehydes | 88-96% | [6][8] |

Cyclization Reactions

This compound is a key precursor for the synthesis of various five-membered heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles. These reactions typically involve condensation followed by an intramolecular cyclization/dehydration step.

One common method involves the reaction of this compound with aromatic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[9][10]

The reaction of this compound with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) yields a potassium salt, which upon treatment with hydrazine hydrate, cyclizes to form a bis-triazole.[10]

Polymerization Reactions

This compound serves as a valuable monomer for the synthesis of high-performance polymers such as polyhydrazides and poly(amide-hydrazide)s. These polymers can be further converted into polyoxadiazoles, which exhibit excellent thermal stability.[11]

Objective: To synthesize an aromatic polyamide resin containing terephthalhydrazide units.

Materials:

-

Terephthalic acid hydrazide

-

p-Aminobenzoic acid hydrazide

-

p-Phenylenediamine

-

p-Aminobenzoyl chloride

-

Terephthaloyl chloride

-

Dimethylacetamide (solvent)

-

Calcium chloride

Procedure:

-

A solution of the monomers is prepared in dimethylacetamide containing calcium chloride.

-

The polymerization is carried out at a low temperature, typically between 10°C and 35°C.[12]

-

The resulting polymer solution can be cast into films.[12]

Formation of Metal Complexes

The hydrazide moieties of this compound can act as chelating agents, forming stable complexes with various metal ions. This property is utilized in the development of coordination polymers and macrocyclic complexes.[11] For instance, the reaction of a macrocyclic hydrazone Schiff base derived from this compound with metal chlorides yields corresponding metal complexes.[10]

Applications in Drug Development

Derivatives of this compound have shown significant potential in medicinal chemistry, exhibiting a range of biological activities.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis of this compound derivatives with potent antimicrobial and antifungal properties.[9][11] The proposed mechanism of action for the antifungal activity involves the inhibition of crucial fungal enzymes like cytochrome P450 14α-demethylase.[1][11]

Enzyme Inhibition

Novel this compound analogues have been synthesized and evaluated as dual inhibitors of urease and glycation, processes implicated in various diseases.[6][7][8][13]

| Compound | Urease Inhibition IC₅₀ (µM) | Anti-glycation Activity IC₅₀ (µM) | Reference |

| Compound 13 | 63.12 ± 0.28 | 67.53 ± 0.46 | [6][13] |

| Compound 14 | 65.71 ± 0.40 | 68.06 ± 0.43 | [6][13] |

| Compound 20 | 49.2 ± 0.49 | 48.32 ± 0.42 | [6][13] |

| Compound 23 | 51.45 ± 0.39 | 54.36 ± 0.40 | [6][13] |

This guide provides a foundational understanding of the core chemical reactions of this compound. The versatility of this molecule, coupled with the potential for creating diverse structures with important applications, makes it a subject of continuous interest in both academic and industrial research.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. longdom.org [longdom.org]

- 6. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00459D [pubs.rsc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 11. Buy this compound (EVT-520602) | 136-64-1 [evitachem.com]

- 12. prepchem.com [prepchem.com]

- 13. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of terephthalic dihydrazide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of terephthalic dihydrazide. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its mechanisms of action relevant to drug development and material science.

Physicochemical Properties of this compound

This compound, with the IUPAC name benzene-1,4-dicarbohydrazide, is a symmetrical aromatic compound. Its bifunctional nature, arising from the two hydrazide groups attached to a central benzene (B151609) ring, is key to its diverse applications.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₀N₄O₂ | [1][2][3] |

| Molecular Weight | 194.19 g/mol | [1][2][3] |

| CAS Number | 136-64-1 | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >300 °C | [4][5] |

| Solubility | Soluble in polar solvents (e.g., DMSO, DMF, hot water, ethanol); Insoluble in non-polar solvents. | [1][2] |

| Density (Predicted) | 1.344 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 11.53 ± 0.70 | |

| LogP (Predicted) | -1.3 |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound from Poly(ethylene terephthalate) (PET) Waste

A common and environmentally beneficial method for synthesizing this compound is through the aminolysis of waste PET.

Materials:

-

Waste Poly(ethylene terephthalate) (PET) flakes

-

Hydrazine (B178648) monohydrate (99%)

-

Zinc acetate (B1210297) (catalyst)

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Clean and dry the waste PET flakes.

-

In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, place the PET flakes.

-

Add hydrazine monohydrate in a 1:2 molar ratio with respect to the PET repeating unit.[6]

-

Add zinc acetate as a catalyst (1% w/w of PET).[6]

-

Heat the reaction mixture to 140 ± 5 °C with continuous stirring under a nitrogen atmosphere for 2 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid product using a Büchner funnel and wash it with hot distilled water to remove unreacted hydrazine hydrate (B1144303) and other impurities.

-

Wash the product with ethanol to remove any organic impurities.

-

Dry the purified this compound in a vacuum oven at 80 °C until a constant weight is achieved.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is an effective method.

Materials:

-

Crude this compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Distilled water

-

Ethanol

Equipment:

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Büchner funnel and flask

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot DMF or DMSO in an Erlenmeyer flask with stirring.

-

Once completely dissolved, remove the flask from the heat.

-

Slowly add distilled water (an anti-solvent) to the hot solution until the first sign of persistent cloudiness appears.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven at 80 °C.

Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) powder in an oven to remove any moisture.[7]

-

Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[8]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.[8]

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7][9]

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Characteristic peaks for this compound include:

¹H NMR spectroscopy is used to determine the structure of the molecule by identifying the different types of protons and their chemical environments.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Expected chemical shifts (δ) in DMSO-d₆:

-

~9.9 ppm (singlet, 2H, -CONH -)

-

~7.8 ppm (singlet, 4H, aromatic protons)

-

~4.5 ppm (singlet, 4H, -NHNH₂ )

-

Mechanisms of Action and Applications

This compound's unique structure makes it a versatile molecule with applications in drug development and polymer science. The following diagrams illustrate some of its key mechanisms of action.

Antifungal Activity: Inhibition of Cytochrome P450 14α-demethylase

This compound derivatives have shown potential as antifungal agents by targeting the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. The proposed mechanism involves the inhibition of the enzyme cytochrome P450 14α-demethylase (CYP51).[1][10]

Caption: Antifungal mechanism via CYP51 inhibition.

Dual Inhibition of Urease and Glycation

Derivatives of this compound have been investigated as dual inhibitors of urease and advanced glycation end-product (AGE) formation, which are implicated in various pathological conditions.[11]

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Inhibition of this enzyme is a therapeutic strategy for infections caused by urease-producing bacteria.

Caption: Competitive inhibition of the urease enzyme.

The hydrazide functional groups can interrupt the glycation process by reacting with reducing sugars, thereby preventing the formation of harmful AGEs.[11][12]

Caption: Inhibition of AGE formation by trapping reducing sugars.

Application in Polymer Science: Nucleating Agent

This compound and its derivatives can act as nucleating agents in polymers like isotactic polypropylene (B1209903) (iPP), enhancing their crystallization rate and modifying their mechanical properties. The mechanism is believed to involve epitaxial growth of the polymer crystals on the surface of the nucleating agent particles.[13]

Caption: Mechanism of a nucleating agent in polymer crystallization.

References

- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. shimadzu.com [shimadzu.com]

- 9. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Inhibition of advanced glycation endproduct formation by foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

Terephthalic Dihydrazide: A Comprehensive Technical Guide for Researchers

Introduction

Terephthalic dihydrazide (TDH) is a versatile organic compound with significant applications in medicinal chemistry, polymer science, and materials research.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, experimental protocols, and key applications, with a focus on its emerging role in drug development.

Core Compound Identification and Properties

This compound is an aromatic amide derived from terephthalic acid.[1] Its fundamental properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | benzene-1,4-dicarbohydrazide[1] |

| CAS Number | 136-64-1[1][2][3][4] |

| Molecular Formula | C8H10N4O2[1][2][3][4] |

| Molecular Weight | 194.19 g/mol [1][3][4] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NN)C(=O)NN[1] |

| InChI Key | ALHNLFMSAXZKRC-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow powder/crystal[2] |

| Melting Point | >300°C |

| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[2] |

| pKa | 11.84 ± 0.10 (Predicted) |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) |

Synthesis and Experimental Protocols

This compound serves as a crucial building block in organic synthesis.[1] It can be synthesized from various precursors, including polyethylene (B3416737) terephthalate (B1205515) (PET) waste, making it a compound of interest in green chemistry.[1][5][6][7]

General Synthesis of this compound from PET

A common method for synthesizing this compound involves the aminolysis of polyethylene terephthalate (PET) using hydrazine (B178648) hydrate.[1][5][6][7] This process represents a valuable chemical recycling method for PET waste.

Experimental Protocol: Synthesis of this compound Analogues

A general procedure for synthesizing this compound analogues involves the reaction of this compound with various substituted aromatic aldehydes.[8]

-

Reaction Setup: In a 150 mL conical flask, add this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (2.0 equivalents) in ethanol (B145695) as the solvent.[8]

-

Catalysis: Add 2-3 drops of ethanoic acid to catalyze the reaction.[8]

-

Reflux: Reflux the reaction mixture at 110°C for 4 hours.[8]

-

Extraction and Purification: After the reaction is complete, extract the product with ethyl acetate. Dry the combined organic layer over anhydrous MgSO4 and concentrate it under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired this compound derivatives.[9]

-

Characterization: The structures of the synthesized compounds are confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, HRMS (ESI+), and FT-IR.[5][8]

Applications in Drug Development

This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.

Dual Inhibition of Glycation and Urease

Recent studies have highlighted the potential of this compound analogues as dual inhibitors of glycation and urease.[8][9][10] The overexpression of urease is linked to peptic ulcers and gastritis, while glycation is a key factor in various disease complications.[8][9][10] The bifunctional nature of this compound makes it an ideal scaffold for targeting both pathways.[8][9]

Table 3: Urease Inhibition by this compound Analogues [8]

| Compound | IC50 (μM) ± SEM |

| 13 | 63.12 ± 0.28 |

| 14 | 65.71 ± 0.40 |

| 15 | 74.42 ± 0.57 |

| 16 | 81.74 ± 0.60 |

| 20 | 49.2 ± 0.49 |

| 23 | 51.45 ± 0.39 |

| Thiourea (Standard) | 21.25 ± 0.15 |

SEM = Standard Error of the Mean

Experimental Protocol: In Vitro Urease Inhibition Assay

The urease inhibitory activity of this compound analogues can be determined using a method based on the quantification of ammonia (B1221849) produced upon urea (B33335) hydrolysis.[8][9]

-

Assay Preparation: The assay is performed in a 96-well plate.

-

Reaction Mixture: Each well contains a final volume of 200 µL.

-

Incubation: The absorbance is measured before and after a 50-minute incubation period using a microplate reader.[8][9]

-

Standard: Thiourea is used as the standard inhibitor for comparison.[8]

Antimicrobial Activity

This compound and its derivatives have demonstrated promising antimicrobial properties.[5] Studies suggest that these compounds may inhibit fungal growth by interfering with essential cellular processes.[1] One proposed mechanism involves the inhibition of cytochrome P450 enzymes, such as 14α-demethylase, which are crucial for sterol biosynthesis in fungi like Aspergillus niger.[1][7]

Other Applications

Beyond its biomedical potential, this compound is utilized in polymer chemistry as a nucleating agent to enhance the crystallization of polymers like isotactic polypropylene (B1209903) (iPP).[1] It is also a precursor for the synthesis of polyhydrazides and poly(amide-hydrazide)s, which are high-performance polymers with excellent thermal stability.[1]

References

- 1. Buy this compound (EVT-520602) | 136-64-1 [evitachem.com]

- 2. CAS 136-64-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Design and synthesis of this compound analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Terephthalic Dihydrazide as a Nucleating Agent in Polypropylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing terephthalic dihydrazide as a nucleating agent to enhance the properties of polypropylene (B1209903) (PP). The information is intended for professionals in materials science and polymer chemistry.

Introduction

Isotactic polypropylene (iPP) is a widely used thermoplastic polymer known for its versatility. However, its mechanical and optical properties are highly dependent on its crystalline structure. Nucleating agents are additives that accelerate the crystallization process, leading to a finer and more uniform spherulitic structure. This, in turn, can improve the stiffness, clarity, and heat resistance of the polypropylene.

Hydrazide compounds, including this compound and its derivatives, have been identified as effective α-nucleating agents for iPP. They promote the formation of the α-crystalline form of polypropylene, which is the thermodynamically stable modification that forms under typical industrial conditions. By increasing the crystallization temperature and the number of spherulites, these nucleating agents can significantly enhance the mechanical and thermal properties of polypropylene.

Mechanism of Action

This compound acts as a heterogeneous nucleating agent in the polypropylene melt. To be effective, a nucleating agent should have a higher melting point than the polymer and be insoluble in the polymer melt, allowing it to provide surfaces for the polymer chains to crystallize upon. As the molten polypropylene cools, the this compound particles serve as templates, initiating the growth of numerous small spherulites. This results in a microcrystalline structure, which is more homogeneous compared to the larger spherulites formed in non-nucleated polypropylene.